1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentylmethyl group attached to an amino group, which is further connected to a 2-methylpropan-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol can be achieved through several methods. One common approach involves the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH4). During this reaction, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion, which is then stabilized by a Lewis acid-base complexation. The imine salt can accept a second hydride to form a dianion, which is subsequently converted to an amine by the addition of water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reduction techniques with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl-methyl-amine: This compound has a similar structure but lacks the 2-methylpropan-2-ol group.
2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-ol: This compound has an ethan-1-ol group instead of the 2-methylpropan-2-ol group.
Uniqueness
1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(cyclopentylmethylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-10(2,12)8-11-7-9-5-3-4-6-9/h9,11-12H,3-8H2,1-2H3 |
InChI Key |
YVEXZXAHQCYNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.